molecular formula C11H8Cl2N2O B8473071 2,5-dichloro-6-[1-(1H-imidazol-1-yl)vinyl]phenol

2,5-dichloro-6-[1-(1H-imidazol-1-yl)vinyl]phenol

Cat. No.: B8473071
M. Wt: 255.10 g/mol
InChI Key: ZBECSRJHVWBRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-6-[1-(1H-imidazol-1-yl)vinyl]phenol is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenol

InChI

InChI=1S/C11H8Cl2N2O/c1-7(15-5-4-14-6-15)10-8(12)2-3-9(13)11(10)16/h2-6,16H,1H2

InChI Key

ZBECSRJHVWBRKQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=C(C=CC(=C1O)Cl)Cl)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 99.6 mg (1.4625 mol, 1.5 mol equivalent) of 1H-imidazole and 0.204 ml (1.5 mol equivalent) of triethylamine in 1.5 ml of tetrahydrofuran (hereinafter referred to as "THF") was dropwise added 0.106 ml (1.5 mol equivalent) of thionyl chloride at 13°-17° C. The mixture was stirred at the same temperature for 30 minutes, and after the termination of the reaction the precipitating triethylamine hydrochloride was removed by filtration. The filtrate was dropwise added to a solution of 0.2 g (0.975 mmol) of 3,6-dichloro-2-hydroxy acetophenone 6, 0.163 ml (1.2 mol equivalent) of triethylamine and 0.5 ml of THF at 28°-32° C. The mixture was stirred at the same temperature for 1 hour and evaporated under reduced pressure. The residue was extracted with dichloromethane, and the extract was washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The resulting residue is purified by silica-gel chromatography to give 152 mg (yield: 61.0%) of the titled compound 7.
Quantity
99.6 mg
Type
reactant
Reaction Step One
Quantity
0.204 mL
Type
reactant
Reaction Step Two
Quantity
0.106 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,6-dichloro-2-hydroxy acetophenone
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
0.163 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
61%

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